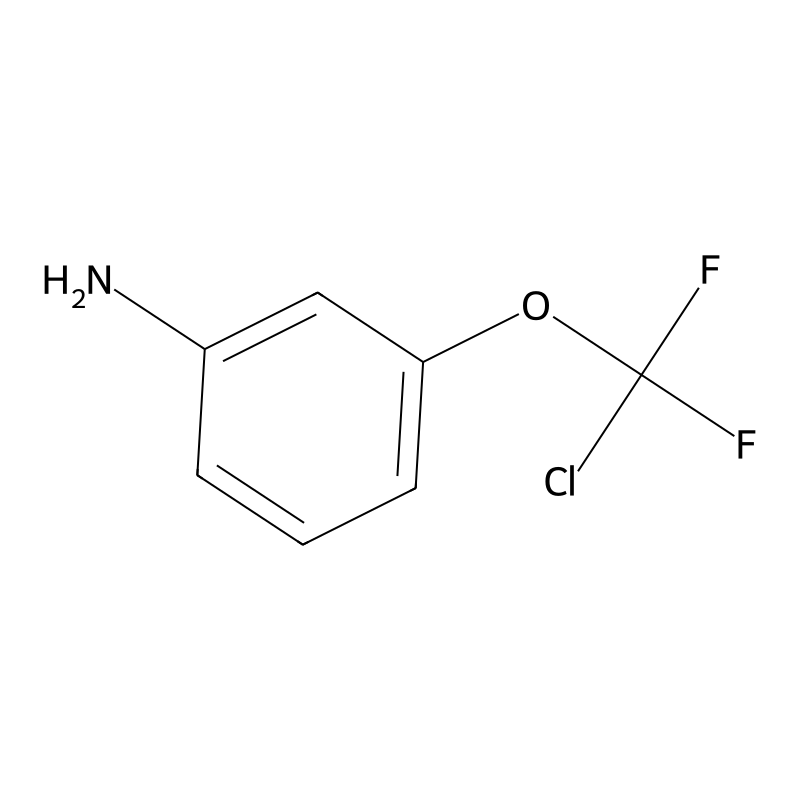

3-(Chlorodifluoromethoxy)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Experimental Procedures

Synthesis: Compound 2 is coupled with (compound 3) to yield compound 4.

Binding Mechanism: Asciminib binds to the myristate pocket in an allosteric site outside the catalytic/ATP-binding site of BCR-ABL1.

Conclusion

3-(Chlorodifluoromethoxy)aniline: represents a novel approach to treating CML by targeting an allosteric site. Asciminib’s unique mechanism of action offers hope for overcoming drug resistance and improving patient outcomes.

3-(Chlorodifluoromethoxy)aniline has the molecular formula C7H6ClF2NO. It is characterized by a benzene ring substituted at the meta position with a chlorodifluoromethoxy group. This unique substitution pattern influences its chemical reactivity and biological interactions, making it a subject of interest in various fields such as medicinal chemistry and materials science .

- Medicinal chemistry: The combination of a chlorine and a difluoromethoxy group might influence the activity of the molecule against specific enzymes or receptors, making it a potential candidate for drug development [].

- Material science: The difluoromethoxy group can participate in hydrogen bonding, which could be useful in designing new materials with specific properties.

- Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

- Reduction: The nitro group in its precursor can be reduced to an amine group.

- Nucleophilic Substitution: The chlorodifluoromethoxy group can be replaced by other nucleophiles in substitution reactions.

- Coupling Reactions: It can participate in coupling reactions to synthesize more complex organic molecules .

The synthesis of 3-(Chlorodifluoromethoxy)aniline typically involves several steps:

- Starting Material: Trichloromethoxybenzene is used as the initial substrate.

- Selective Fluorination: This step involves treating trichloromethoxybenzene with hydrogen fluoride to produce chlorodifluoromethoxybenzene.

- Nitration: Chlorodifluoromethoxybenzene undergoes nitration using mixed acids to yield 4-(chlorodifluoromethoxy)nitrobenzene.

- Reduction: The nitro group is then reduced to an amine group through hydrogenation, resulting in 3-(chlorodifluoromethoxy)aniline .

3-(Chlorodifluoromethoxy)aniline has several applications:

- Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer.

- Materials Science: Its unique properties make it useful in developing new materials with specific characteristics.

- Organic Synthesis: It acts as a building block for synthesizing various organic compounds with potential biological activity .

Research on 3-(Chlorodifluoromethoxy)aniline has focused on its interactions with biological targets:

- Studies have shown that it effectively inhibits VEGFR-1 and VEGFR-2, which are involved in tumor growth and metastasis.

- The compound's efficacy may vary based on environmental factors like pH and temperature, which can affect its stability and interaction with targets .

3-(Chlorodifluoromethoxy)aniline shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-(Chlorodifluoromethoxy)aniline | Para-substituted with chlorodifluoromethoxy | Primarily used for polymer formation |

| 4-(Chloromethoxy)aniline | Lacks fluorine atoms | Different reactivity due to absence of fluorine |

| 4-(Difluoromethoxy)aniline | Contains two fluorine atoms | Enhanced chemical stability compared to others |

| 4-(Trifluoromethoxy)aniline | Contains three fluorine atoms | Further modification of properties |

The unique substitution pattern of 3-(Chlorodifluoromethoxy)aniline distinguishes it from these similar compounds, particularly regarding its reactivity and biological activity.